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Compound of Interest

Compound Name: AS-85

Cat. No.: B15586562 Get Quote

In the landscape of signaling research, the specific inhibition of key molecular players is

paramount to delineating their roles in cellular processes. This guide provides a comprehensive

comparison of two such inhibitors: AS-85, a potent inhibitor of the histone methyltransferase

ASH1L, and AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).

While both are valuable tools for researchers, they target distinct classes of enzymes involved

in disparate signaling paradigms: epigenetic regulation and lipid-based second messenger

signaling. This document serves as a resource for researchers, scientists, and drug

development professionals to understand the characteristics, applications, and experimental

considerations for each compound.

Quantitative Performance Data
The efficacy and selectivity of an inhibitor are critical parameters for its application in signaling

studies. The following tables summarize the key quantitative data for AS-85 and AS-605240.

Table 1: Performance Metrics for AS-85
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Parameter Target Value Notes

IC50 ASH1L 0.6 µM

Half-maximal

inhibitory

concentration against

the ASH1L histone

methyltransferase.

Kd ASH1L SET domain 0.78 µM

Dissociation constant,

indicating strong

binding to the catalytic

domain of ASH1L.

GI50 Leukemia Cells 5 µM to 25 µM

Growth inhibition in

leukemia cell lines

with MLL1

translocations (e.g.,

MV4;11, MOLM13,

KOPN8).

Table 2: Performance Metrics for AS-605240
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Parameter Target Value Notes

IC50 PI3Kγ 8 nM

Highly potent and

selective inhibition of

the PI3K gamma

isoform.[1]

PI3Kα 60 nM

~7.5-fold less potent

against the alpha

isoform compared to

gamma.[1]

PI3Kβ 270 nM
Over 30-fold more

selective for PI3Kγ.[1]

PI3Kδ 300 nM
Over 30-fold more

selective for PI3Kγ.[1]

Ki PI3Kγ 7.8 nM

Inhibition constant,

indicating high-affinity,

ATP-competitive

binding.[1]

IC50

C5a-mediated

PKB/Akt

phosphorylation

90 nM

Demonstrates

inhibition of

downstream signaling

in a cellular context.[1]

ED50
Neutrophil chemotaxis

(in vivo)
9.1 mg/kg

Effective dose for

reducing neutrophil

migration in a mouse

model of peritonitis.[1]

Signaling Pathways and Mechanisms of Action
AS-85: An Epigenetic Modulator Targeting ASH1L

AS-85 is an inhibitor of ASH1L (Absent, Small, or Homeotic Discs 1-Like), a histone

methyltransferase belonging to the Trithorax group of proteins. ASH1L plays a crucial role in

the regulation of gene expression by catalyzing the methylation of histone H3 on lysine 36
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(H3K36me) and lysine 4 (H3K4me).[2] These histone marks are generally associated with

actively transcribed genes. By inhibiting ASH1L, AS-85 can modulate the expression of genes

involved in various cellular processes, including development and oncogenesis. Its anti-

leukemic activity is linked to its ability to suppress the expression of pro-leukemogenic target

genes.[3]
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AS-85 inhibits ASH1L-mediated histone methylation and gene transcription.

AS-605240: A PI3K/Akt Pathway Inhibitor

AS-605240 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-

kinase (PI3Kγ). PI3Ks are a family of enzymes that phosphorylate the 3'-hydroxyl group of

phosphoinositides, generating lipid second messengers. PI3Kγ is typically activated by G-

protein coupled receptors (GPCRs) and plays a critical role in inflammatory and immune
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responses.[4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and

activates downstream effectors, most notably the serine/threonine kinase Akt (also known as

protein kinase B or PKB). Activated Akt then phosphorylates a multitude of substrates, leading

to diverse cellular responses including cell survival, proliferation, and migration. By inhibiting

PI3Kγ, AS-605240 effectively blocks this signaling cascade.[1]
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AS-605240 inhibits the PI3Kγ/Akt signaling pathway.
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Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay for AS-85

This protocol is adapted from standard in vitro HMT assays and can be used to assess the

inhibitory activity of AS-85 against ASH1L.[5][6][7]

Reagents and Materials:

Recombinant ASH1L enzyme

Histone H3 substrate (or peptides)

S-adenosyl-L-[methyl-3H]-methionine (SAM)

AS-85 (dissolved in DMSO)

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

SDS-PAGE gels and buffers

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of AS-85 in HMT assay buffer. Include a DMSO-only control.

In a microcentrifuge tube, combine the HMT assay buffer, recombinant ASH1L enzyme, and

the desired concentration of AS-85 or DMSO.

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

Add the histone H3 substrate to the reaction mixture.

Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

Incubate the reaction at 30°C for 1 hour.

Stop the reaction by adding SDS-PAGE sample buffer.
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Separate the reaction products by SDS-PAGE.

Visualize the methylated histones by fluorography or quantify the incorporation of the

radiolabel by spotting the reaction mixture onto filter paper, washing, and performing

scintillation counting.

Prepare AS-85 dilutions
and controls (DMSO)

Combine assay buffer,
recombinant ASH1L, and AS-85/DMSO

Pre-incubate for 15 min at RT

Add Histone H3 substrate

Initiate reaction with
[3H]-SAM

Incubate at 30°C for 1 hour

Stop reaction with
SDS-PAGE buffer

Analyze by SDS-PAGE
and fluorography/scintillation counting
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Click to download full resolution via product page

Workflow for an in vitro Histone Methyltransferase (HMT) assay.

Western Blot for Phospho-Akt (Ser473) to Evaluate AS-605240 Activity

This protocol describes how to assess the inhibitory effect of AS-605240 on the PI3K/Akt

pathway by measuring the phosphorylation of Akt at Serine 473.

Reagents and Materials:

Cell line of interest (e.g., RAW 264.7 macrophages)

AS-605240 (dissolved in DMSO)

Cell culture medium and serum

Stimulant (e.g., C5a)

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and buffers

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:

Seed cells and grow to desired confluency.
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Starve cells in serum-free medium for 3-4 hours.

Pre-treat cells with various concentrations of AS-605240 or DMSO for 30 minutes.

Stimulate the cells with a suitable agonist (e.g., 50 nM C5a) for 5-10 minutes to activate the

PI3K pathway.[1]

Wash cells with ice-cold PBS and lyse with lysis buffer.

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using an ECL reagent and an imaging system.

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein

loading.
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Workflow for Western blot analysis of Akt phosphorylation.
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AS-85 and AS-605240 are powerful but distinct tools for dissecting cellular signaling. AS-85
offers a means to investigate the epigenetic regulation of gene expression through the

inhibition of the histone methyltransferase ASH1L. In contrast, AS-605240 provides a highly

selective method for probing the role of the PI3Kγ/Akt pathway, which is central to inflammation

and immunity. The choice between these inhibitors depends entirely on the biological question

and the specific signaling pathway under investigation. This guide provides the foundational

data and protocols to aid researchers in effectively employing these compounds in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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